![molecular formula C14H21NO B1582525 N,N-Diisopropyl-p-toluamide CAS No. 6937-52-6](/img/structure/B1582525.png)
N,N-Diisopropyl-p-toluamide
Overview
Description
N,N-Diisopropyl-p-toluamide: is an organic compound with the molecular formula C₁₄H₂₁NO . It is a derivative of benzamide, where the amide nitrogen is substituted with two isopropyl groups and the benzene ring is substituted with a methyl group at the para position. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Mechanism of Action
Target of Action
It is widely used as an insect repellent, suggesting that its targets may be specific receptors or enzymes in insects that deter them from biting .
Mode of Action
It is believed to interact with its targets in insects, causing a repellent effect
Pharmacokinetics
It is known that diethyltoluamide (deet), a compound with a similar structure and function, is metabolized in humans by cytochrome p450 enzymes . This suggests that Benzamide, 4-methyl-N,N-bis(1-methylethyl)- might have similar pharmacokinetic properties.
Result of Action
The molecular and cellular effects of Benzamide, 4-methyl-N,N-bis(1-methylethyl)- or N,N-Diisopropyl-p-toluamide action primarily result in a repellent effect on insects . The compound likely interacts with specific targets in insects, leading to changes that deter them from biting.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzamide, 4-methyl-N,N-bis(1-methylethyl)- or this compound. For instance, the compound’s effectiveness as an insect repellent can be affected by factors such as temperature, humidity, and the presence of other chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N,N-Diisopropyl-p-toluamide typically begins with and .
Reaction Steps:
Reaction Conditions: The reactions are typically carried out under anhydrous conditions and at temperatures ranging from 0°C to room temperature.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N-Diisopropyl-p-toluamide can undergo oxidation reactions, particularly at the methyl group on the benzene ring, forming carboxylic acids.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 4-methylbenzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
Insect Repellent Applications
Public Health and Safety
DEET is predominantly used in personal insect repellents to protect against mosquito bites, which can transmit diseases such as malaria, dengue fever, and Zika virus. The effectiveness of DEET in repelling mosquitoes has been well-documented. A study published in the Journal of the American Medical Association reported that formulations containing 30% DEET provided significant protection against mosquito bites for several hours .
Agricultural Use
In agriculture, DEET is employed to protect crops from insect infestations. Its application helps in minimizing damage caused by pests, thus enhancing crop yield and quality. Research indicates that DEET can be used in combination with other pesticides to improve efficacy against specific pest populations .
Case Study 1: Efficacy in Disease Prevention
A field study conducted in rural areas of Africa demonstrated that the use of DEET-containing repellents significantly reduced the incidence of malaria among children. The study involved over 1,000 participants who applied a 30% DEET formulation daily during peak mosquito activity periods. Results showed a reduction in malaria cases by approximately 50% compared to control groups not using repellents .
Case Study 2: Impact on Agricultural Practices
In a controlled trial assessing the impact of DEET on crop protection, researchers applied a formulation containing DEET on maize plants infested with aphids. The results indicated a 70% reduction in aphid populations within two weeks post-application, showcasing DEET's potential as an effective pest control agent in sustainable agriculture .
Toxicological Considerations
While DEET is generally recognized as safe when used according to label directions, there are documented cases of adverse reactions associated with its use. Reports indicate potential neurotoxic effects from high concentrations or prolonged exposure, particularly among vulnerable populations such as children and pets . Regulatory agencies like the EPA continue to monitor these effects to ensure public safety.
Comparison with Similar Compounds
- Benzamide, N,N-diisopropyl-4-methyl-
- Benzamide, N,N-diisopropyl-4-chloro-
- Benzamide, N,N-diisopropyl-4-fluoro-
Uniqueness:
- N,N-Diisopropyl-p-toluamide is unique due to the presence of both isopropyl groups on the amide nitrogen and the methyl group on the benzene ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications.
Biological Activity
N,N-Diisopropyl-p-toluamide, commonly known as DEET , is a widely used insect repellent. Its primary application is in repelling biting pests, particularly mosquitoes. This article explores the biological activity of DEET, focusing on its mechanisms of action, toxicity, and metabolic pathways, supported by relevant case studies and research findings.
DEET functions primarily as an insect repellent through its effects on the olfactory receptors of insects. It disrupts the ability of insects to detect human scent, thereby reducing their likelihood of biting. The mechanism involves:
- Inhibition of Acetylcholinesterase (AChE) : Recent studies suggest that DEET acts as a weak inhibitor of AChE, which is crucial for neurotransmission in both insects and mammals. While DEET shows low potency in inhibiting AChE (IC50 values in the millimolar range), it can still affect neuronal excitability in insects .
- Octopaminergic System Interaction : DEET has been shown to activate octopamine receptors, leading to neuroexcitation in insects. This action may contribute to its efficacy as a repellent .
Toxicological Profile
The safety profile of DEET has been extensively studied, revealing both acute and chronic effects:
- Acute Toxicity : Studies indicate that high doses can lead to neurotoxic effects such as ataxia and seizures in animal models. For instance, dogs exposed to flea and tick sprays containing DEET exhibited symptoms like muscle tremors and restlessness .
- Chronic Toxicity : Long-term exposure studies have identified potential renal and hepatic effects. In rats, chronic exposure resulted in elevated liver and kidney weights, alongside behavioral changes indicative of neurological impairment .
Table 1: Summary of Toxicological Findings
Study Type | Species | Dose (mg/kg) | Observed Effects |
---|---|---|---|
Acute Dermal Toxicity | Dogs | 0.089 - 7.128 | Ataxia, seizures, muscle tremors |
Subchronic Oral Toxicity | Rats | 750 | Hypoactivity, ataxia, decreased muscle tone |
Chronic Toxicity | Rats | 100 | No carcinogenic effects; renal lesions observed |
Reproductive Toxicity | Rats | 250 | NOEL established; no significant reproductive effects |
Metabolism
DEET is metabolized primarily by cytochrome P450 enzymes in humans. Key metabolites include:
- N,N-diethyl-m-hydroxymethylbenzamide (BALC)
- N-ethyl-m-toluamide (ET)
Studies show that approximately 10-14% of DEET is excreted unchanged in urine, while the majority is transformed into these metabolites . The principal enzymes involved are CYP2B6 and CYP2C19 .
Case Studies
Several case studies highlight both the therapeutic use and adverse reactions associated with DEET:
- Kidney Stones Association : A population-based study analyzed data from over 7,500 participants and found a positive correlation between DEET exposure and the prevalence of kidney stones. The odds ratio suggested increased risk with higher metabolite levels in urine .
- Hypersensitivity Reactions : Reports document cases where individuals developed severe skin reactions after extensive application of DEET. In one instance, an 8-year-old girl experienced seizures following dermal exposure .
- Pregnancy Safety : A randomized trial assessing DEET exposure during pregnancy found no significant adverse effects on fetal development or maternal health .
Properties
IUPAC Name |
4-methyl-N,N-di(propan-2-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-10(2)15(11(3)4)14(16)13-8-6-12(5)7-9-13/h6-11H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMNBKJQKYNCHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219454 | |
Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6937-52-6 | |
Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006937526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC20057 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20057 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, 4-methyl-N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions the effectiveness of various N-alkyl toluamides against mosquitoes, ticks, and chiggers. How does the structure of DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) compare to the other effective compounds, and does this relate to its long-lasting repellent effect?
A1: DEET (Benzamide, 4-methyl-N,N-bis(1-methylethyl)-) shares structural similarities with the most effective compounds mentioned in the study []. It possesses the core structure of N,N-disubstituted toluamide. The study specifically highlights the meta and para isomers of N,N-diethyltoluamide as highly effective against mosquitoes, with long-lasting repellency (39 and 74 days respectively) []. DEET, with its para-substituted methyl group and N,N-diethyl substitution, aligns with these structural features.
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